molecular formula C10H14I2N2O4 B12811869 2',3'-Dideoxy-2',3'-diiodo-2',3'-secothymidine CAS No. 130515-74-1

2',3'-Dideoxy-2',3'-diiodo-2',3'-secothymidine

Cat. No.: B12811869
CAS No.: 130515-74-1
M. Wt: 480.04 g/mol
InChI Key: FAXBIAANZQNZPO-UHFFFAOYSA-N
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Description

2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a naturally occurring nucleoside. The modification involves the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of iodine atoms, which significantly alters its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine typically involves the following steps:

    Starting Material: The synthesis begins with thymidine.

    Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation process.

    Iodination: The deoxygenated intermediate is then subjected to iodination

Industrial Production Methods

Industrial production of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine involves its incorporation into DNA during replication. The presence of iodine atoms and the lack of hydroxyl groups prevent proper DNA chain elongation, leading to termination of DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secothymidine is unique due to the presence of iodine atoms, which significantly enhance its biological activity and stability compared to other nucleoside analogs. This makes it a valuable compound in both research and potential therapeutic applications .

Properties

CAS No.

130515-74-1

Molecular Formula

C10H14I2N2O4

Molecular Weight

480.04 g/mol

IUPAC Name

1-[1-(1-hydroxy-3-iodopropan-2-yl)oxy-2-iodoethyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14I2N2O4/c1-6-4-14(10(17)13-9(6)16)8(3-12)18-7(2-11)5-15/h4,7-8,15H,2-3,5H2,1H3,(H,13,16,17)

InChI Key

FAXBIAANZQNZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C(CI)OC(CO)CI

Origin of Product

United States

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